molecular formula C6H13N3O B13209772 3-Methylpyrrolidine-2-carbohydrazide

3-Methylpyrrolidine-2-carbohydrazide

Cat. No.: B13209772
M. Wt: 143.19 g/mol
InChI Key: VDPABFJRJDAGQB-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-2-carbohydrazide is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a methyl group at the third position and a carbohydrazide functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrrolidine-2-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyrrolidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrrolidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbohydrazide group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

3-Methylpyrrolidine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound for drug discovery.

    Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methylpyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the methyl and carbohydrazide groups.

    3-Methylpyrrolidine: Lacks the carbohydrazide group.

    Pyrrolidine-2-carbohydrazide: Lacks the methyl group.

Uniqueness: 3-Methylpyrrolidine-2-carbohydrazide is unique due to the presence of both the methyl group and the carbohydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3-methylpyrrolidine-2-carbohydrazide

InChI

InChI=1S/C6H13N3O/c1-4-2-3-8-5(4)6(10)9-7/h4-5,8H,2-3,7H2,1H3,(H,9,10)

InChI Key

VDPABFJRJDAGQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC1C(=O)NN

Origin of Product

United States

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